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Compound of Interest

Compound Name: 5,8-Dibromoquinoxaline

Cat. No.: B189913 Get Quote

For researchers, scientists, and professionals in drug development, this document provides an

in-depth guide to the spectroscopic data and synthesis of 5,8-Dibromoquinoxaline, a key

intermediate in various chemical syntheses.

This technical guide outlines the essential spectroscopic characteristics of 5,8-
Dibromoquinoxaline, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. The

strategic synthesis of this compound is also detailed, providing a comprehensive resource for

its application in research and development.

Synthesis of 5,8-Dibromoquinoxaline
A common and effective method for the synthesis of 5,8-Dibromoquinoxaline involves the

condensation reaction of 3,6-dibromo-1,2-phenylenediamine with glyoxal.

Experimental Protocol: Synthesis
To a solution of 3,6-dibromo-1,2-phenylenediamine in a suitable solvent such as ethanol, an

aqueous solution of glyoxal (40% in water) is added dropwise at room temperature. The

reaction mixture is then stirred for a specified period, typically ranging from a few hours to

overnight, during which the product precipitates. The solid product is collected by filtration,

washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and then

dried under vacuum to yield 5,8-Dibromoquinoxaline.
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Spectroscopic Data
The structural confirmation and purity of the synthesized 5,8-Dibromoquinoxaline are

established through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 5,8-
Dibromoquinoxaline.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical

environment of the hydrogen atoms in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.92 d 2H H-2, H-3

8.05 s 2H H-6, H-7

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon

environments within the molecule.

Chemical Shift (δ) ppm Assignment

145.5 C-2, C-3

142.1 C-4a, C-8a

133.8 C-6, C-7

125.2 C-5, C-8

A sample of 5,8-Dibromoquinoxaline (typically 10-20 mg for ¹H NMR and 50-100 mg for ¹³C

NMR) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), in a standard

5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra

are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz

for ¹³C NMR.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

3060-3080 Weak Aromatic C-H stretch

1600-1450 Medium-Strong
C=C and C=N stretching

vibrations

~830 Strong C-H out-of-plane bending

~750 Strong C-Br stretching vibration

The IR spectrum is typically recorded using the KBr pellet method. A small amount of 5,8-
Dibromoquinoxaline (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder

(100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier Transform

Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

m/z Relative Intensity (%) Assignment

288, 290, 286 ~50, 100, ~50

[M]⁺, [M+2]⁺, [M-2]⁺ (Molecular

ion cluster due to two Br

isotopes)

209, 211 [M-Br]⁺

130 [M-2Br]⁺

102 [C₆H₂N₂]⁺

76 [C₆H₄]⁺
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The mass spectrum of 5,8-Dibromoquinoxaline exhibits a characteristic isotopic pattern for a

dibrominated compound, with the molecular ion peaks [M]⁺, [M+2]⁺, and [M+4]⁺ having relative

intensities of approximately 1:2:1 due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. The

fragmentation pattern involves the sequential loss of bromine atoms and the quinoxaline ring

fragments.

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small

amount of the sample is introduced into the ion source, where it is vaporized and bombarded

with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and

separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 5,8-Dibromoquinoxaline.
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Workflow for the synthesis and spectroscopic characterization of 5,8-Dibromoquinoxaline.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5,8-
Dibromoquinoxaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189913#spectroscopic-data-nmr-ir-mass-of-5-8-
dibromoquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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